![molecular formula C9H17ClN2O2 B2495248 Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride CAS No. 2309431-66-9](/img/structure/B2495248.png)
Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride involves multiple steps, including condensation reactions, nucleophilic substitution, and cyclization processes. For example, one approach for synthesizing similar compounds includes the Buchwald–Hartwig amination to yield compounds with varied substituents on the morpholine and pyrrolidinyl groups, achieving yields of 60–88% (Bonacorso et al., 2018).
Molecular Structure Analysis
Molecular structure characterization often employs techniques such as IR, NMR, and X-ray diffraction studies. For instance, a related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was characterized using IR, 1H NMR, LC-MS spectra, and confirmed by X-ray diffraction, showing that the piperidine and morpholine rings adopt a chair conformation, highlighting the importance of intermolecular hydrogen bonds for molecular stability (Prasad et al., 2018).
Wissenschaftliche Forschungsanwendungen
Neuromuscular Blocking Agents
Research into compounds structurally related to Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone hydrochloride includes the development of neuromuscular blocking agents like Org 9426. This compound, a 2-morpholino, 16-allyl-pyrrolidino derivative of vecuronium, exhibits neuromuscular blocking effects in anesthetized patients, offering potential advantages over existing agents due to its rapid onset and suitability for facilitating intubation conditions (Wierda et al., 1990).
Analgesic Activity
Another study explored the analgesic activity of a compound closely related to Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone hydrochloride. The compound demonstrated potential as an analgesic, indicating these types of structures may be useful in developing new pain management solutions (Cahal, 1958).
Metabolic Studies
Research on the metabolism and disposition of related compounds, such as BMS-690514, an inhibitor targeting specific growth factor receptors, provides insights into the pharmacokinetics and potential therapeutic applications of structurally similar compounds. This study highlights the importance of understanding how these compounds are metabolized and excreted in humans, which is crucial for their development into safe and effective medications (Christopher et al., 2010).
Environmental Exposure and Toxicity
Investigations into the environmental exposure and potential toxicity of morpholine, a structurally related compound, in fruits and juices indicate the significance of monitoring and regulating chemical residues in food products. Such studies underscore the necessity of assessing the health risks associated with chemical exposure from both environmental and dietary sources (Cao et al., 2019).
Safety And Hazards
While specific safety and hazard data for “Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride” is not available, it’s important to handle all chemical compounds with care. Always follow standard safety procedures, including the use of personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYDWZRQXLECCH-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)
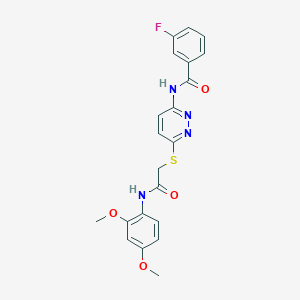
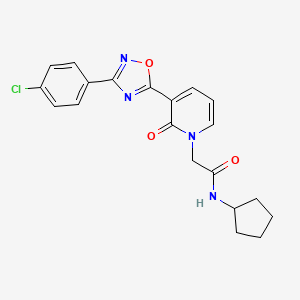
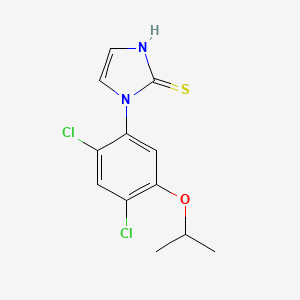
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)
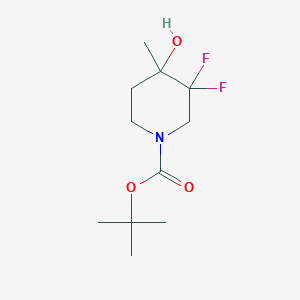

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)
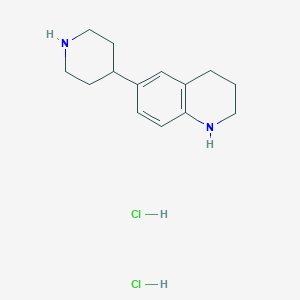
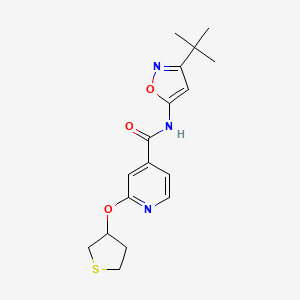
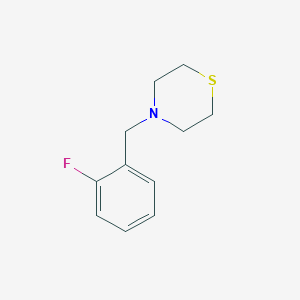
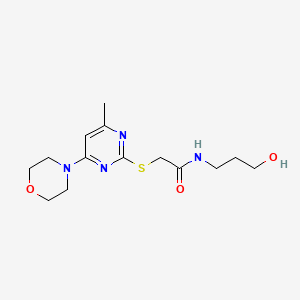
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)